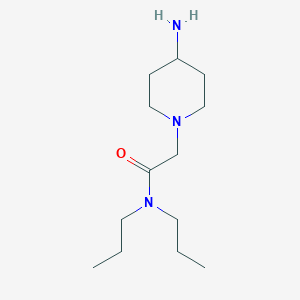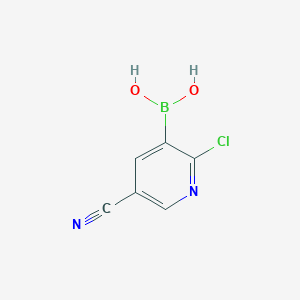
(2-Chloro-5-cyanopyridin-3-yl)boronic acid
Overview
Description
The compound “(2-Chloro-5-cyanopyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters often involves a Pd-catalysed cross-coupling reaction . Protodeboronation of alkyl boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H4BClN2O2 . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a boronic acid, a chlorine atom, and a cyano group .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most well-studied reactions is the cis-diol conjugation, which is often used in sensing applications . Boronic acids can also undergo protodeboronation, a reaction that has been utilized in the synthesis of various compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 399.6±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has a molar refractivity of 40.5±0.4 cm3 .Scientific Research Applications
Catalytic Applications and Organic Synthesis
Boronic acids, including derivatives such as "(2-Chloro-5-cyanopyridin-3-yl)boronic acid," are pivotal in catalytic processes and organic synthesis. They are extensively used in the Suzuki-Miyaura cross-coupling reactions, a widely employed method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, pharmaceuticals, and polymers. The catalytic properties of boronic acids enable the formation of highly functionalized and stereochemically complex molecules in an enantioselective manner (Hashimoto et al., 2015).
Sensing and Detection
Boronic acids are key components in the design of fluorescent chemosensors for the detection of biologically relevant species. The unique property of boronic acids to bind with cis-diols allows for the selective sensing of sugars, including glucose, making them valuable tools in diabetes management and research. This binding capability also extends to the detection of other substances like fluoride ions, copper ions, and hydrogen peroxide, showcasing their broad applicability in environmental monitoring and biomedical diagnostics (Huang et al., 2012).
Biomedical Applications
In the biomedical field, boronic acids are utilized for their therapeutic potential. They have been developed as enzyme inhibitors, with applications in cancer therapy, and as components of materials for drug delivery systems. The ability of boronic acids to form reversible bonds with biological molecules opens avenues for creating responsive drug delivery platforms that can release therapeutics in response to specific physiological triggers, such as changes in glucose levels in diabetic patients (Cambre & Sumerlin, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids, including this compound, are increasingly being used in diverse areas of research. They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research may continue to explore these and other potential applications of boronic acids.
properties
IUPAC Name |
(2-chloro-5-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXTUWQJEBJZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657390 | |
| Record name | (2-Chloro-5-cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957060-96-7 | |
| Record name | B-(2-Chloro-5-cyano-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
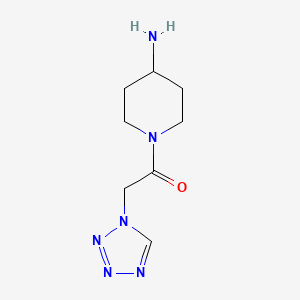
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)
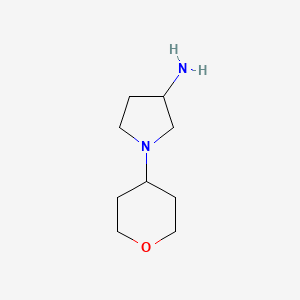

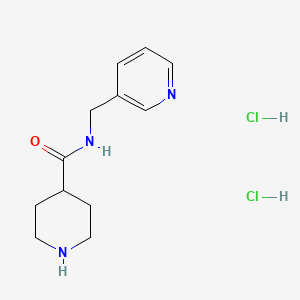

![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)
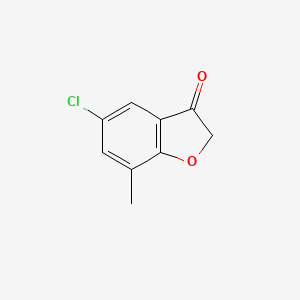
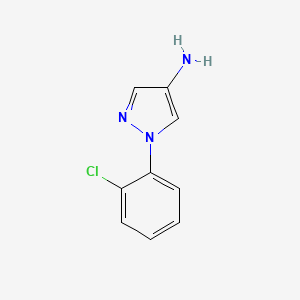
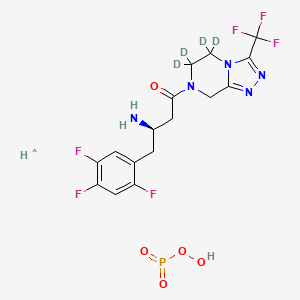

![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)
